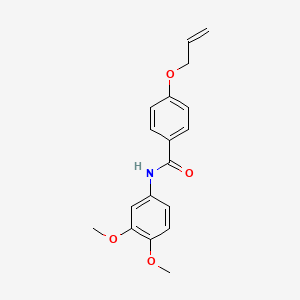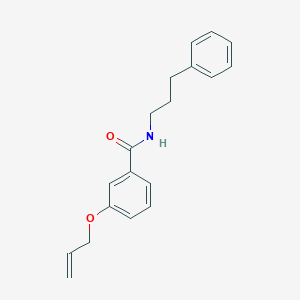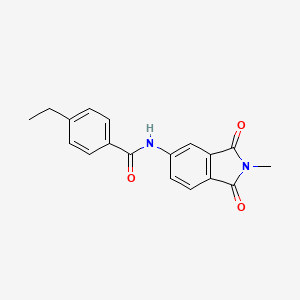![molecular formula C17H26ClNO3 B4408881 4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4408881.png)
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride
Overview
Description
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride, also known as SR-95531, is a selective antagonist of gamma-aminobutyric acid type A (GABA-A) receptors. It is widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological processes.
Mechanism of Action
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride is a competitive antagonist of GABA-A receptors. It binds to the same site on the receptor as the neurotransmitter GABA, but does not activate the receptor. By blocking the action of GABA, this compound reduces the inhibitory tone of GABAergic neurotransmission and enhances the excitability of neurons.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the firing rate of neurons in the hippocampus and amygdala, two brain regions involved in learning, memory, and emotion. It has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. This compound has been shown to have anxiogenic and pro-convulsant effects in animal models, indicating that it may be useful in studying anxiety and epilepsy.
Advantages and Limitations for Lab Experiments
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride has several advantages as a research tool. It is highly selective for GABA-A receptors and does not bind to other neurotransmitter receptors. It is also reversible and has a short half-life, allowing for precise control of GABAergic neurotransmission. However, this compound has several limitations. It is not effective in blocking all subtypes of GABA-A receptors, and its potency varies depending on the subtype. It is also sensitive to temperature and pH changes, which can affect its activity.
Future Directions
There are several future directions for research on 4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride. One direction is to study the effects of this compound on synaptic plasticity, the ability of synapses to change their strength in response to activity. Another direction is to investigate the role of GABA-A receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is a need for more selective and potent GABA-A receptor antagonists that can be used to study the specific roles of different GABA-A receptor subtypes.
Scientific Research Applications
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride is widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological processes. It is used to block GABA-A receptors and investigate the effects of GABAergic neurotransmission on behavior, cognition, and synaptic plasticity. It is also used to study the role of GABA-A receptors in epilepsy, anxiety, depression, and addiction.
properties
IUPAC Name |
4-[4-(4-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-2-12-20-16-5-7-17(8-6-16)21-13-4-3-9-18-10-14-19-15-11-18;/h2,5-8H,1,3-4,9-15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICHTSKTLARML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4408820.png)

![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4408832.png)

![N-[1-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4408840.png)
![4-{3-[4-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408846.png)
![N-(4-acetylphenyl)-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4408856.png)
![N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408859.png)
![2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408865.png)
![3-(allyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4408870.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B4408875.png)


![3-(3-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4408907.png)